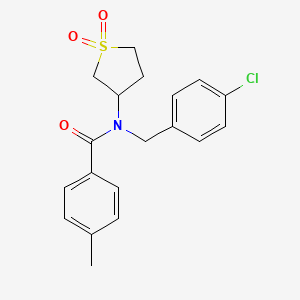![molecular formula C14H16N2O5S B12132906 N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine](/img/structure/B12132906.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine is a synthetic organic compound that features a sulfonyl group attached to a phenylalanine moiety through a 3,5-dimethyl-1,2-oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine typically involves the following steps:
Formation of the Oxazole Ring: The 3,5-dimethyl-1,2-oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: The oxazole ring is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Coupling with Phenylalanine: The sulfonylated oxazole is coupled with phenylalanine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the reagents and intermediates efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its sulfonyl group can act as a probe for investigating the activity of sulfonyl-containing enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for the design of inhibitors or activators of specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The oxazole ring provides structural stability and specificity to the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycine
- N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]alanine
- N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]valine
Uniqueness
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine is unique due to the presence of the phenylalanine moiety, which imparts specific interactions with biological targets. This makes it distinct from other similar compounds that may lack the aromatic ring or have different amino acid residues.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C14H16N2O5S |
|---|---|
Molekulargewicht |
324.35 g/mol |
IUPAC-Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H16N2O5S/c1-9-13(10(2)21-15-9)22(19,20)16-12(14(17)18)8-11-6-4-3-5-7-11/h3-7,12,16H,8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
NHZAEKUBKUCFDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132823.png)

![prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12132826.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132828.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132841.png)
![4-methoxy-9-(4-methoxyphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12132842.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12132847.png)
![5-[(2,3-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132852.png)


![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12132864.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12132871.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132877.png)

